molecular formula C17H21NO3 B2952994 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide CAS No. 1226428-55-2

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide

Cat. No.: B2952994
CAS No.: 1226428-55-2
M. Wt: 287.359
InChI Key: ADSGJZWUZNNBAU-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide is a synthetic amide derivative characterized by a 4-phenylbutanamide backbone and a 2-hydroxyethyl substituent bearing a 5-methylfuran-2-yl group. Key structural features include:

  • 2-Hydroxyethyl group: Enhances solubility via hydrogen bonding.
  • 5-Methylfuran-2-yl moiety: Introduces heterocyclic aromaticity and steric effects.

This compound’s design likely targets bioactivity modulation through balanced hydrophobicity and hydrogen-bonding capacity. However, explicit pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13-10-11-16(21-13)15(19)12-18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-11,15,19H,5,8-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSGJZWUZNNBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Variations

Sulfonamide Derivatives ()

Compounds III, IV, and V in are sulfonamides with trifluoromethyl, chloro, and difluorophenyl substituents. For example:

  • IV-5 : N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide exhibits high fungicidal activity due to electron-withdrawing substituents enhancing target binding .
Feature Target Compound IV-5 ()
Core Structure Butanamide Sulfonamide
Key Substituents 5-Methylfuran, phenyl 3,5-Difluorophenyl, Cl, CF₃
Bioactivity Not reported Fungicidal (EC₅₀ < 1 ppm)

The 5-methylfuran’s electron-rich nature contrasts with IV-5’s electron-deficient aryl groups.

Butanamide Stereoisomers ()

Compounds m, n, and o in are stereochemically diverse butanamides with phenoxyacetamido and tetrahydro-pyrimidinyl groups:

  • Example: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compound n) .
Feature Target Compound Compound n ()
Stereochemistry Not specified Defined (2R,4R,5S)
Substituents 5-Methylfuran, hydroxyl Phenoxyacetamido, tetrahydro-pyrimidinyl
Potential Activity Unknown Likely protease/modulation

Implications : Stereochemical precision in analogs like Compound n may enhance target selectivity, whereas the target’s undefined stereochemistry could limit specificity.

Formamide Derivatives ()

Compounds F and H in are formamides with methoxyphenyl and benzyl groups:

  • Compound F : N-[2-hydroxy-5-[...]-phenyl]formamide has multiple methoxyphenyl and hydroxyl groups .
Feature Target Compound Compound F ()
Amide Type Butanamide Formamide
Aryl Groups Phenyl, methylfuran Methoxyphenyl
Solubility Moderate (hydroxyl group) High (polar methoxy groups)

Implications : The target’s furan may reduce solubility compared to Compound F’s methoxy substituents but improve metabolic stability.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Enhance bioactivity in sulfonamides (e.g., IV-5’s CF₃/Cl groups) but may reduce solubility .

Heterocyclic Moieties : The target’s 5-methylfuran could offer unique binding vs. IV-5’s difluorophenyl or Compound F’s methoxyphenyl.

Stereochemistry : Defined configurations () improve potency but complicate synthesis .

Biological Activity

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide, a compound featuring a furan moiety, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H20N2O3
  • Molecular Weight : 288.35 g/mol
  • IUPAC Name : this compound

The presence of the furan ring is significant as it is known to contribute to various biological activities, including anticancer and antibacterial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylfuran derivatives with appropriate amine precursors. The process generally includes several steps:

  • Formation of the Furan Derivative : Starting with furfuryl alcohol, various functional groups are introduced to create the desired furan structure.
  • Amidation Reaction : The furan derivative is then reacted with butyric acid derivatives to form the amide bond.

This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity.

Anticancer Activity

Research indicates that compounds containing furan rings exhibit significant anticancer properties. For instance, derivatives of furan have been tested against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells).

Table 1: Anticancer Activity of Furan Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundHeLa62.37
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG250.00
5-Methylfuran DerivativeVero75.00

The IC50 value represents the concentration required to inhibit cell growth by 50%. The promising results suggest that further exploration into this compound could lead to effective anticancer therapies.

Antibacterial Activity

In addition to anticancer effects, the compound has shown antibacterial properties. Studies utilizing disc diffusion methods have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli300 µg/mL
Bacillus subtilis200 µg/mL

These findings indicate that this compound may serve as a lead compound for developing new antibiotics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the furan moiety plays a crucial role in interacting with cellular targets, potentially disrupting metabolic pathways in cancer cells and bacterial organisms.

Case Studies

  • Nephroprotective Effects : A study involving HX-1920, a related compound, indicated protective effects against nephrotoxicity induced by cisplatin without compromising its antitumor activity. This suggests that similar compounds may have multifaceted effects in clinical settings .
  • Postoperative Pain Management : Research on QP001, another derivative with structural similarities, demonstrated significant analgesic effects in postoperative patients, highlighting the potential for these compounds in pain management .

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